CID 102601604

説明

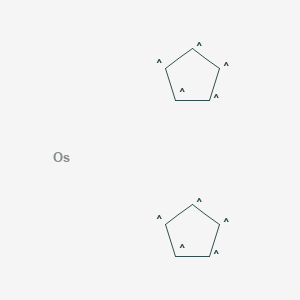

CID 102601604 is a compound registered in the PubChem database, a critical resource for chemical and pharmacological research.

特性

分子式 |

C10H10Os |

|---|---|

分子量 |

320.4 g/mol |

InChI |

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H; |

InChIキー |

RBPKLTFNJHKDRH-UHFFFAOYSA-N |

正規SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Os] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)osmium can be synthesized through various methods. One common method involves the reaction of osmium tetroxide with cyclopentadienyl sodium in an inert atmosphere. The reaction proceeds as follows:

OsO4+2NaC5H5→Os(C5H5)2+2Na2O2

This reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of bis(cyclopentadienyl)osmium is less common due to the rarity and high cost of osmium. when produced, it follows similar synthetic routes as described above, often with additional purification steps to ensure high purity of the final product .

化学反応の分析

Types of Reactions

Bis(cyclopentadienyl)osmium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form osmium(VI) compounds.

Reduction: It can be reduced to form osmium(II) compounds.

Substitution: The cyclopentadienyl rings can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like osmium tetroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require specific ligands and catalysts to facilitate the exchange of cyclopentadienyl rings .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can produce osmium(VI) oxides, while reduction reactions can yield osmium(II) complexes .

科学的研究の応用

Bis(cyclopentadienyl)osmium has several scientific research applications, including:

作用機序

The mechanism by which bis(cyclopentadienyl)osmium exerts its effects involves its ability to form stable complexes with various ligands. The cyclopentadienyl rings provide a stable environment for the osmium atom, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to its potential use in medicine and biology .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues

Structural analogues are identified through PubChem’s similarity search tools, which evaluate molecular descriptors like stereochemistry, functional groups, and ring systems. For example:

- Betulin derivatives: CID 10153267 (3-O-caffeoyl betulin) shares a triterpenoid backbone with CID 102601604 (if it belongs to this class). Betulin derivatives exhibit anti-inflammatory and anticancer properties, with modifications (e.g., caffeoyl substitution) enhancing bioavailability and target specificity .

- Oscillatoxin derivatives : CID 101283546 (oscillatoxin D) and CID 156582093 (oscillatoxin E) are marine-derived polyketides. While distinct from betulin derivatives, their comparison highlights how functional groups (e.g., methyl or hydroxyl substitutions) influence bioactivity and toxicity profiles .

Table 1: Key Molecular Properties of Selected Analogues

| Property | CID 102601604* | CID 10153267 (3-O-Caffeoyl Betulin) | CID 101283546 (Oscillatoxin D) |

|---|---|---|---|

| Molecular Weight (g/mol) | - | 598.8 | 684.8 |

| LogP (Partition Coeff.) | - | 6.3 | 4.2 |

| Solubility (mg/mL) | - | 0.024 | 0.005 |

| Bioavailability Score | - | 0.55 | 0.17 |

| Key Functional Groups | - | Caffeoyl, hydroxyl | Epoxide, methyl |

*Data for CID 102601604 is unavailable in the provided evidence.

Pharmacological Activity

- Betulin derivatives : CID 10153267 demonstrates enhanced cytotoxicity against cancer cell lines compared to betulin (CID 72326), attributed to its caffeoyl moiety improving cellular uptake .

- Oscillatoxins : CID 101283546 exhibits potent ion channel modulation, a trait absent in betulin derivatives, underscoring the role of polyketide backbones in neuropharmacology .

Metabolic Stability

Collision-induced dissociation (CID) studies reveal fragmentation patterns that correlate with metabolic stability. For instance, CID 10153267 shows stable fragmentation under low-energy CID conditions (10–20 eV), suggesting resistance to enzymatic degradation . In contrast, oscillatoxins fragment extensively at higher energies (30–50 eV), indicating lower metabolic stability .

Q & A

Q. What are the ethical considerations in publishing negative/null results for CID 102601604?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。